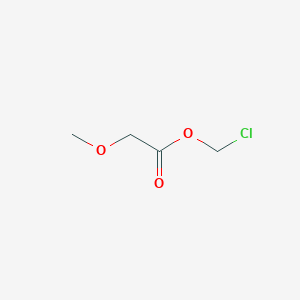

Chloromethyl 2-methoxyacetate

CAS No.:

Cat. No.: VC17681267

Molecular Formula: C4H7ClO3

Molecular Weight: 138.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7ClO3 |

|---|---|

| Molecular Weight | 138.55 g/mol |

| IUPAC Name | chloromethyl 2-methoxyacetate |

| Standard InChI | InChI=1S/C4H7ClO3/c1-7-2-4(6)8-3-5/h2-3H2,1H3 |

| Standard InChI Key | YXUTZZZEPDCLPW-UHFFFAOYSA-N |

| Canonical SMILES | COCC(=O)OCCl |

Introduction

Chemical Identity and Structural Properties

Chloromethyl 2-methoxyacetate is systematically named as methyl chloro(methoxy)acetate, with the IUPAC name chloromethyl 2-methoxyacetate. Its molecular structure features a central acetate backbone where the methyl group is substituted with a methoxy (-OCH) group and a chloromethyl (-CHCl) group. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 138.55 g/mol | |

| Exact Mass | 138.008 g/mol | |

| Molecular Formula | ||

| PSA (Polar Surface Area) | 35.53 Ų | |

| LogP (Partition Coefficient) | 0.37 | |

| Hazard Codes | Xi (Irritant) |

The compound’s moderate LogP value suggests balanced lipophilicity, making it soluble in both polar aprotic solvents (e.g., acetone) and non-polar solvents (e.g., dichloromethane) . The Xi hazard code indicates potential skin and eye irritation, necessitating careful handling .

Synthetic Methodologies

Catalytic Esterification

A common route involves the esterification of methoxyacetic acid with chloromethylating agents. For example, phase-transfer catalysis (PTC) using indium trichloride () and scandium triflate () as co-catalysts has been reported for analogous esters . In a typical procedure:

-

Reactants: Methoxyacetic acid (100 mmol) and excess chloromethyl chloride.

-

Catalyst: 0.04 g solid-supported catalyst (e.g., sulfonic acid resin) .

The mechanism likely proceeds through nucleophilic acyl substitution, where the hydroxyl group of methoxyacetic acid attacks the electrophilic chloromethyl carbon, displacing chloride .

Halogenation of Methoxyacetate Esters

Chloromethylation of methyl methoxyacetate (CAS 6290-49-9) using chlorinating agents like chloromethyl chlorosulfate () has been documented . Under anhydrous conditions in dichloromethane:

-

The enolate of methyl methoxyacetate attacks the chlorosulfonyl chlorine, forming a chlorinated intermediate.

-

Intramolecular cyclization yields dihydrofuran derivatives as byproducts .

This method highlights the compound’s propensity for cyclization under specific conditions, a trait exploited in heterocycle synthesis .

Reactivity and Applications

Organic Synthesis

Chloromethyl 2-methoxyacetate serves as a versatile electrophile in alkylation and acylation reactions:

-

Michael Additions: The chloromethyl group acts as an acceptor in conjugate additions to enolates, forming branched esters .

-

Cyclopropanation: Reaction with ethyl cyanoacetate under PTC yields cyclopropane derivatives via nucleophilic displacement .

Industrial Applications

-

Polymer Chemistry: As a crosslinking agent in epoxy resins, enhancing thermal stability .

-

Pharmaceutical Intermediates: Utilized in synthesizing β-lactam antibiotics and antiviral agents due to its bifunctional reactivity .

Recent Advances and Future Directions

Recent studies explore its role in green chemistry:

-

Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures, enabling enantioselective synthesis .

-

Sustainable Catalysis: Sulfonic acid resin catalysts for solvent-free synthesis, reducing environmental footprint .

Future research should address:

-

Toxicity Mitigation: Developing less hazardous derivatives.

-

Catalyst Optimization: Enhancing recyclability in industrial processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume